molecular formula C8H3F6NO5S B1434095 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1446016-89-2

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No.: B1434095
CAS No.: 1446016-89-2
M. Wt: 339.17 g/mol
InChI Key: IRHRWQYWTAZINP-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is an organic compound characterized by the presence of nitro, trifluoromethyl, and trifluoromethanesulphonate groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulphonate ester. The reaction conditions often include low temperatures to control the reactivity of the reagents and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. The nitro group further stabilizes the transition state during nucleophilic substitution reactions, facilitating the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to the presence of both nitro and trifluoromethanesulphonate groups, which impart distinct reactivity and stability. This combination of functional groups makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

[4-nitro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO5S/c9-7(10,11)5-3-4(1-2-6(5)15(16)17)20-21(18,19)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHRWQYWTAZINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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